![molecular formula C15H13N3OS B2761455 N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide CAS No. 950249-67-9](/img/structure/B2761455.png)
N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide
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Overview
Description
“N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are compounds containing a five-membered aromatic ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . The synthesis often involves the reaction of 3-oxo-N-arylbutanamide with N-bromosuccinimide and cyclization with thiourea under reflux conditions . This yields derivatives of 2-amino-N-aryl-4-methylthiazole-5-carboxamide . Further reaction of these thiazoles with ethyl 2-cyano-3,3-bis(methylthio)acrylate in DMF and K2CO3 as a base under room temperature gives new thiazole molecules .Molecular Structure Analysis
The molecular structure of “N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” can be analyzed using various spectroscopic techniques . For instance, 1H NMR and 13C NMR can provide information about the hydrogen and carbon atoms in the molecule respectively . The MS spectrum can provide the molecular weight of the compound .Chemical Reactions Analysis
The chemical reactions of “N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” and similar compounds can be studied using various techniques . These compounds can undergo various chemical reactions, including electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” can be analyzed using various techniques . For instance, the melting point can be determined using a melting point apparatus . The IR spectrum can provide information about the functional groups present in the molecule .Scientific Research Applications
Organometallic Complexes for Nonlinear Optics
The compound’s unique structure makes it an excellent ligand for organometallic complexes. Researchers have synthesized a six-coordinated indium (III) complex bearing both mono- and dianion redox-active ligands derived from this compound. The complex shows spin density delocalization between the ligands, and its UV-vis spectrum features an absorption band in the near-infrared (NIR) region. Such complexes are promising for applications in nonlinear optics and charge-transfer processes .
Dye-Sensitized Solar Cells (DSSCs)
Transition metal complexes with redox-active ligands are extensively studied for DSSCs. While most research focuses on complexes with transition metals like Ni, Pd, and Pt, there’s growing interest in main-group metal complexes. N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide derivatives could serve as cost-effective alternatives for dye-sensitized solar cells due to their tunable absorption profiles and redox potentials .
Endocannabinoid System Interaction
Another avenue of research involves the compound’s interaction with the endocannabinoid system. This system plays a crucial role in regulating pain, mood, and appetite. Investigating how this compound interacts with cannabinoid receptors could lead to novel therapeutic applications.
Biological Screening and Fingerprint Applications
Researchers have synthesized benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide. These derivatives were characterized and evaluated for biological activity. Understanding their interactions with biological targets could open up new avenues for drug development and diagnostics .
Levobupivacaine Hydrochloride Synthesis Optimization
In a related context, researchers optimized the synthesis process of levobupivacaine hydrochloride. Although not directly related to the compound, this study highlights the importance of efficient synthesis methods for pharmaceutical applications .
High-Performance Liquid Chromatography (HPLC) Analysis
Researchers developed a novel HPLC analysis method during their exploration of critical industrial-scale production details. While this method isn’t specific to the compound, it demonstrates the broader impact of analytical techniques in various fields .
Future Directions
The future directions for the research on “N-(2,6-dimethylphenyl)benzo[d][1,2,3]thiadiazole-6-carboxamide” could include further exploration of its biological activities . Additionally, the synthesis of novel imidazo-[2,1-b]-thiazole and benzo-[d]-imidazo-[2,1-b]-thiazole carboxamide analogues could be investigated .
Mechanism of Action
Target of Action
The compound N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide is structurally related to lidocaine , a well-known local anesthetic. Lidocaine is known to target voltage-gated sodium channels, which play a crucial role in the propagation of action potentials in neurons
Mode of Action
Sodium channel blockers inhibit the influx of sodium ions during the depolarization phase of an action potential, thereby reducing neuronal excitability .
Biochemical Pathways
By blocking sodium channels, it could potentially affect the propagation of action potentials in neurons, thereby influencing various neurological processes .
Pharmacokinetics
A related compound, lidocaine, is known to be well-absorbed and undergoes extensive first-pass metabolism . The major route of metabolism for lidocaine is N-acetylation, forming various metabolites
Result of Action
If it acts similarly to lidocaine, it could potentially reduce neuronal excitability by blocking sodium channels, thereby providing anesthetic or anticonvulsant effects .
properties
IUPAC Name |
N-(2,6-dimethylphenyl)-1,2,3-benzothiadiazole-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-9-4-3-5-10(2)14(9)16-15(19)11-6-7-12-13(8-11)20-18-17-12/h3-8H,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKSLUYJOXZCEJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=CC3=C(C=C2)N=NS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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